8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione
Overview
Description
8-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione is a member of piperazines.
Scientific Research Applications
Cardiovascular and Antiarrhythmic Activity
- Chłoń-Rzepa et al. (2004) synthesized derivatives of the compound and tested them for cardiovascular activities, including antiarrhythmic and hypotensive effects. The study found that certain derivatives displayed strong prophylactic antiarrhythmic activity, suggesting potential applications in treating heart-related conditions (Chłoń-Rzepa et al., 2004).
Luminescent Properties and Electron Transfer
- Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimide compounds with piperazine substituent. This research could be relevant in developing materials for photonic applications, as the compound demonstrates specific luminescent characteristics (Gan et al., 2003).
Fluorescent Ligands for Receptor Visualization
- Lacivita et al. (2009) synthesized “long-chain” 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds showed potential for visualizing 5-HT(1A) receptors in cells, indicating their usefulness in biomedical imaging and receptor studies (Lacivita et al., 2009).
Antihistaminic Activity
- Pascal et al. (1985) synthesized theophylline derivatives, including ones with piperazinyl substituents, and evaluated them for antihistaminic activity. This suggests the potential application of such compounds in developing antihistamine drugs (Pascal et al., 1985).
Antimicrobial Activity
- Patel et al. (2007) synthesized amide derivatives of quinolone with various piperazine substituents and evaluated their antimicrobial properties against different bacterial strains. This indicates potential applications in developing new antimicrobial agents (Patel et al., 2007).
Properties
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN7O3/c1-27-22-21(23(33)28(2)24(27)34)32(12-9-29-13-15-35-16-14-29)20(26-22)17-30-7-10-31(11-8-30)19-5-3-18(25)4-6-19/h3-6H,7-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFKKCXGOOGLBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCN5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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